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Deterenol

Cat. No.: B1218765
CAS No.: 7376-66-1
M. Wt: 195.26 g/mol
InChI Key: MPCPSVWSWKWJLO-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Classification of Deterenol

This compound is the common name for the chemical compound systematically known by its IUPAC name, 4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol. Its molecular formula is C₁₁H₁₇NO₂ nih.govnih.govwikipedia.orguni.lufda.gov. The compound has a molar mass of 195.26 g/mol wikipedia.orguni.lufda.govsmolecule.comfda.gov.

Several synonyms are used to refer to this compound in scientific literature and databases, including Isopropylnorsynephrine, Isopropyloctopamine, AL 842, PI 39, and WIN 833 nih.govwikipedia.orgfda.govsmolecule.comzhanggroup.org.

This compound is classified primarily as a beta-adrenergic receptor agonist and a sympathomimetic drug wikipedia.orgsmolecule.comontosight.ai. This classification indicates its ability to stimulate beta-adrenergic receptors, mimicking the effects of sympathetic nervous system activation. It is also categorized as a biochemical smolecule.com.

The compound exists in different stereoisomeric forms. While the racemic mixture or unspecified stereochemistry is often referenced (PubChem CID 23843), the (R)-isomer (PubChem CID 44328889) is also documented nih.govnih.govwikipedia.orguni.lufda.govzhanggroup.org. The chemical structure features a phenethanolamine core with an isopropyl group attached to the nitrogen atom and a hydroxyl group on the benzene (B151609) ring smolecule.com.

PropertyValueSource
IUPAC Name4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol nih.govnih.gov
Molecular FormulaC₁₁H₁₇NO₂ nih.govnih.gov
Molar Mass195.26 g/mol wikipedia.orguni.lu
PubChem CID (racemic/unspecified)23843 nih.govwikipedia.org
PubChem CID ((R)-isomer)44328889 nih.gov
Chemical ClassBeta-adrenergic agonist, Sympathomimetic wikipedia.orgsmolecule.com

Historical Context of this compound Research and Investigation

Early research into compounds with sympathomimetic activity laid the groundwork for understanding substances like this compound. Studies investigating the activity of N-isopropyloctopamine (a synonym for this compound) in vitro were conducted, exploring its sympathomimetic properties wikipedia.org. Research also explored its lipolytic effects, noting it as a stronger lipolytic agent in human adipocytes compared to other related amines like synephrine (B1677852) and octopamine (B1677172) wikipedia.orgsmolecule.com.

More recently, this compound has appeared in the context of investigations into the composition of dietary supplements. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have addressed the presence of this compound in supplements, with a ruling in 2004 stating it was not permitted in such products livescience.com. Despite this, recent academic studies have detected this compound in commercially available dietary supplements livescience.comnews-medical.netnutraceuticalsworld.comnih.govtandfonline.comresearchgate.netiflscience.com. This has prompted renewed research efforts focused on analytical methods for its detection and the identification of its co-occurrence with other unapproved stimulants in these products news-medical.netnutraceuticalsworld.comnih.govtandfonline.comresearchgate.netiflscience.com.

Significance and Contemporary Relevance of this compound in Scientific Inquiry

The contemporary relevance of this compound in scientific inquiry is largely driven by its detection as an adulterant in dietary supplements. This has made it a subject of significant interest in analytical chemistry and public health-related research. Studies published in peer-reviewed journals have focused on identifying the presence and quantity of this compound and other experimental stimulants in products marketed for weight loss and sports performance news-medical.netnutraceuticalsworld.comtandfonline.comresearchgate.netiflscience.com.

Research findings have indicated that supplements listing this compound as an ingredient often contain a variety of prohibited stimulants, sometimes in combinations that have not been tested in humans news-medical.nettandfonline.comresearchgate.netiflscience.com. For example, one study analyzing 17 brands of supplements found this compound in a significant percentage of the products and also detected other stimulants such as phenpromethamine, oxilofrine, and octodrine (B1677171) nih.govtandfonline.comiflscience.com. The presence of these unlisted or prohibited substances raises concerns and underscores the importance of ongoing analytical research to monitor the composition of dietary supplements nih.govtandfonline.comresearchgate.netresearchgate.net.

Furthermore, academic research continues to explore the pharmacological profile of this compound as a beta-adrenergic agonist smolecule.comontosight.ai. Studies have shown its ability to increase tension in isolated heart tissues and trachea in animal models, consistent with beta-adrenergic stimulation smolecule.com. Its effect on inducing lipolysis in human adipocytes highlights a specific metabolic activity that is of interest in biochemical and metabolic research smolecule.com.

The continued detection of this compound in unregulated products necessitates ongoing scientific investigation to understand its prevalence, the potential implications of its consumption, and to develop robust analytical techniques for its identification.

Research AreaKey Findings Related to this compoundSource
Analytical ChemistryDetected in dietary supplements, often alongside other unapproved stimulants. news-medical.netnutraceuticalsworld.comnih.govtandfonline.comresearchgate.netiflscience.com news-medical.netnutraceuticalsworld.comnih.gov
Pharmacology (Beta-agonism)Acts as a non-selective beta-adrenergic receptor agonist; increases tension in isolated guinea pig atria and trachea. smolecule.com smolecule.com
Pharmacology (Lipolysis)Induces lipolysis in human adipocytes; stronger lipolytic agent than synephrine and octopamine. wikipedia.orgsmolecule.com wikipedia.orgsmolecule.com
Public Health/Supplement ScienceFound in supplements despite being unapproved; products often mislabeled and contain cocktails of stimulants. news-medical.nettandfonline.comresearchgate.netiflscience.com news-medical.nettandfonline.comiflscience.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO2 B1218765 Deterenol CAS No. 7376-66-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-8(2)12-7-11(14)9-3-5-10(13)6-4-9/h3-6,8,11-14H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCPSVWSWKWJLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90956502
Record name Deterenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7376-66-1
Record name 4-Hydroxy-α-[[(1-methylethyl)amino]methyl]benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7376-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deterenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007376661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deterenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90956502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DETERENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BR971OUC9M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Chemistry and Derivatization of Deterenol

Chemical Synthesis Pathways for Deterenol

The synthesis of this compound can be approached through several routes, typically involving the formation of the carbon skeleton followed by the introduction of the amino group and subsequent reduction.

A common and well-documented synthetic pathway for this compound begins with the acylation of phenol (B47542). In this multi-step process, key precursors are sequentially reacted under specific conditions to build the this compound molecule.

The initial precursor is phenol , which undergoes a Friedel-Crafts acylation reaction with chloroacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum trichloride (B1173362) (AlCl₃). This reaction introduces the chloroacetyl group onto the phenol ring, primarily at the para position due to the directing effect of the hydroxyl group, yielding 2-chloro-1-(4-hydroxyphenyl)ethanone. mdma.ch

The subsequent step involves the reaction of this α-haloketone intermediate with isopropylamine (B41738) . This is a nucleophilic substitution reaction where the amino group of isopropylamine displaces the chlorine atom. This reaction is typically carried out in a polar solvent such as methanol (B129727) at room temperature. mdma.ch The resulting aminoketone, 1-(4-hydroxyphenyl)-2-(isopropylamino)ethanone, is the direct precursor to this compound.

An alternative one-pot synthesis of this compound has been developed utilizing the Leuckart-Wallach reaction. nih.gov This method involves the reductive amination of a ketone and an amine. In this specific synthesis, octopamine (B1677172) and acetone (B3395972) are reacted in the presence of formic acid. The formic acid acts as a reducing agent, providing a hydride ion for the reduction of the intermediate imine formed from the condensation of octopamine and acetone. nih.gov

The table below summarizes the precursors and general reaction conditions for these synthetic pathways.

Synthesis PathwayStarting MaterialsKey ReagentsIntermediate(s)General Conditions
Friedel-Crafts Acylation RoutePhenol, Chloroacetyl chlorideAluminum trichloride, Isopropylamine2-chloro-1-(4-hydroxyphenyl)ethanone, 1-(4-hydroxyphenyl)-2-(isopropylamino)ethanoneAcylation at elevated temperature; Amination at room temperature
Leuckart-Wallach ReactionOctopamine, AcetoneFormic acidImine intermediateReaction in a suitable solvent like THF at reduced temperatures initially, followed by heating

Catalytic hydrogenation is a crucial step in many synthetic routes for phenylethanolamines, including this compound, particularly for the reduction of a ketone to a secondary alcohol. In the synthesis of this compound that proceeds through the 1-(4-hydroxyphenyl)-2-(isopropylamino)ethanone intermediate, the carbonyl group of this aminoketone must be reduced to the hydroxyl group of this compound.

While other reducing agents can be employed, catalytic hydrogenation offers a clean and efficient method for this transformation. This process involves reacting the aminoketone with hydrogen gas (H₂) in the presence of a metal catalyst. Commonly used catalysts for such reductions include platinum (Pt), palladium (Pd), and nickel (Ni), often supported on a high-surface-area material like activated carbon (e.g., Pd/C) or as an oxide (e.g., PtO₂, Adams' catalyst).

The reaction is typically carried out in a solvent that can dissolve the substrate, such as ethanol (B145695) or methanol, under a pressurized atmosphere of hydrogen. The temperature and pressure conditions can be varied to optimize the reaction rate and selectivity. The catalytic cycle involves the adsorption of both the hydrogen gas and the ketone onto the surface of the metal catalyst, facilitating the transfer of hydrogen atoms to the carbonyl carbon and oxygen, resulting in the desired secondary alcohol.

This method is widely applied in the synthesis of related β-ethanolamines due to its high yields and the stereochemical control that can sometimes be achieved with the use of chiral catalysts or auxiliaries, although for a simple reduction to a racemic mixture, standard heterogeneous catalysts are sufficient.

Chemical Reactions and Transformations of this compound

The functional groups present in this compound—a phenolic hydroxyl group, a secondary alcohol, and a secondary amine—provide multiple sites for chemical reactions and transformations, allowing for the synthesis of a wide range of derivatives.

The this compound molecule is susceptible to oxidation at several positions. The phenolic hydroxyl group is particularly prone to oxidation. Enzymatic oxidation of similar phenolic β2-agonists, for instance by tyrosinase, has been shown to proceed via the formation of an o-quinone derivative if a second hydroxyl group is introduced on the aromatic ring. nih.gov For this compound itself, chemical oxidation would likely target the phenol group to form a phenoxy radical, which could then dimerize or react with other molecules. Stronger oxidizing agents could potentially lead to ring-opening or the formation of quinone-type structures.

The secondary alcohol group on the benzylic carbon can be oxidized to a ketone, which would reverse the final step of the synthesis described above, yielding 1-(4-hydroxyphenyl)-2-(isopropylamino)ethanone. This oxidation can be achieved using a variety of oxidizing agents common in organic synthesis, such as chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) or under milder conditions using Swern or Dess-Martin periodinane oxidation.

The secondary amine is also a site for potential oxidation, which could lead to the formation of a nitroxide radical or, under more vigorous conditions, cleavage of the C-N bond.

The chemical reduction of this compound is less common as the functional groups are already in a relatively reduced state. The aromatic ring can be reduced to a cyclohexyl ring via catalytic hydrogenation under harsh conditions (high pressure and temperature) using catalysts like rhodium (Rh) or ruthenium (Ru). This would result in the formation of 4-[1-hydroxy-2-(propan-2-ylamino)ethyl]cyclohexanol.

The benzylic hydroxyl group is generally not reducible under standard catalytic hydrogenation conditions that would not also reduce the aromatic ring. However, it could potentially be removed through hydrogenolysis (cleavage of the C-O bond with hydrogen) under specific catalytic conditions, which would lead to the formation of a deoxygenated derivative.

The reactive sites on the this compound molecule allow for a variety of substitution reactions to produce a range of derivatives.

N-Alkylation/N-Acylation: The secondary amine is nucleophilic and can be readily alkylated or acylated. Reaction with alkyl halides or sulfates can introduce a second alkyl group on the nitrogen, converting the secondary amine to a tertiary amine. Acylation with acyl chlorides or anhydrides would yield the corresponding N-amide derivative.

O-Alkylation/O-Acylation: The phenolic hydroxyl group is also nucleophilic and can be alkylated to form an ether or acylated to form an ester. These reactions typically require a base to deprotonate the phenol, increasing its nucleophilicity.

Aromatic Ring Substitution: The phenol group is an activating group and directs electrophilic aromatic substitution to the ortho positions relative to the hydroxyl group. Therefore, reactions such as halogenation, nitration, or sulfonation would be expected to introduce substituents at the positions adjacent to the hydroxyl group on the benzene (B151609) ring.

The table below provides a summary of potential chemical transformations of this compound.

Reaction TypeFunctional Group InvolvedPotential ReagentsPotential Product Class
OxidationPhenolic HydroxylOxidizing agents (e.g., Fremy's salt)Quinone-like compounds
OxidationSecondary AlcoholPCC, Swern, Dess-Martin periodinaneAminoketone
ReductionAromatic RingH₂/Rh or Ru catalyst (high pressure/temp)Cyclohexanol derivative
N-AlkylationSecondary AmineAlkyl halidesTertiary amine
O-AcylationPhenolic HydroxylAcyl chlorides, AnhydridesPhenolic ester
Electrophilic Aromatic SubstitutionBenzene RingHalogens, Nitrating agentsRing-substituted this compound derivatives

Synthesis of this compound Analogues and Labeled Compounds for Research

The chemical structure of this compound, a para-substituted phenylethanolamine, serves as a versatile scaffold for the synthesis of various analogues and labeled compounds essential for research purposes. These derivatives are instrumental in metabolic studies, pharmacological research, and as analytical standards. Synthetic efforts are typically directed towards two main areas: the introduction of isotopic labels for quantitative analysis and the modification of the core structure to investigate structure-activity relationships.

Deuterated this compound Synthesis for Analytical Standards

The synthesis of deuterated compounds has become indispensable in bioanalytical research, particularly for use as internal standards in mass spectrometry (MS)-based quantification assays. researchgate.netmdpi.com The incorporation of deuterium (B1214612), a stable isotope of hydrogen, into a drug molecule results in a compound that is chemically identical to the parent drug but has a higher mass. This mass difference allows for its clear distinction from the non-labeled analyte in an MS detector, while its near-identical physicochemical properties ensure it behaves similarly during sample preparation, chromatography, and ionization. mdpi.com

A common and effective strategy for preparing deuterated analytical standards is through hydrogen-deuterium (H-D) exchange reactions. nih.gov These reactions typically employ a catalyst and a deuterium source, such as deuterium oxide (D₂O). mdpi.comnih.gov For a molecule like this compound, a plausible synthetic approach would involve a palladium-catalyzed H-D exchange.

A general procedure could involve the following steps:

Selection of Starting Material: The synthesis would begin with non-labeled this compound or a suitable precursor.

Catalytic Exchange: The starting material is dissolved in a solvent, and a palladium catalyst, often supported on carbon (Pd/C), is introduced.

Deuterium Source: Deuterium oxide (D₂O) is added to the reaction mixture to serve as the source of deuterium atoms. nih.gov The system might be heated to facilitate the exchange of hydrogen atoms for deuterium atoms at specific positions on the molecule. For this compound, the positions on the aromatic ring are potential sites for deuteration.

Purification and Analysis: Following the reaction, the deuterated product is purified using standard techniques like chromatography. The final product's identity, isotopic purity, and the specific location of the deuterium atoms are confirmed using analytical methods such as Nuclear Magnetic Resonance (¹H-NMR, ²H-NMR) and high-resolution mass spectrometry. nih.gov

The goal is to produce a standard with high isotopic enrichment and where the deuterium labels are placed on chemically stable positions to prevent exchange during analytical procedures.

Table 1: Potential Isotopologues of Deuterated this compound for Use as an Analytical Standard This table presents hypothetical data for illustrative purposes based on common outcomes of deuteration reactions.

Isotopologue NameNumber of Deuterium AtomsMolecular Weight Increase (Da)Typical Isotopic Purity (%)
This compound-d₃3+3.018>98%
This compound-d₄4+4.024>98%
This compound-d₅5+5.030>97%

Synthetic Strategies for Isopropylnorsynephrine and Isopropyloctopamine Analogues

Isopropylnorsynephrine (also known as this compound) and its close analogue, isopropyloctopamine, are part of the broader family of phenylethanolamines. The synthesis of analogues of these compounds is crucial for exploring their pharmacological properties. Synthetic strategies generally focus on modifying the amine substituent or altering the aromatic ring.

A primary and highly effective method for synthesizing N-alkylated phenylethanolamines like isopropylnorsynephrine is reductive amination . This reaction forms a new carbon-nitrogen bond by reacting a carbonyl compound (an aldehyde or ketone) with an amine.

The synthesis of isopropylnorsynephrine from its precursor, norsynephrine (p-octopamine), exemplifies this strategy:

Reactants: The synthesis starts with norsynephrine, which contains a primary amine (-NH₂), and acetone, which serves as the source of the isopropyl group.

Imine Formation: Norsynephrine and acetone react under mildly acidic or basic conditions to form an intermediate imine (a compound containing a carbon-nitrogen double bond).

Reduction: A reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is added to the reaction mixture. This agent selectively reduces the imine intermediate to the final secondary amine, yielding isopropylnorsynephrine. Catalytic hydrogenation can also be employed for the reduction step.

This versatile method allows for the creation of a wide array of analogues by simply varying the ketone or aldehyde used in the first step. For example, reacting norsynephrine with different carbonyl compounds can produce a library of N-substituted derivatives for further study.

Table 2: Overview of Synthetic Strategies for Isopropylnorsynephrine Analogues

Synthetic StrategyKey ReactantsKey Reagents/CatalystsResulting Analogue Type
Reductive AminationNorsynephrine, AcetoneSodium Borohydride (NaBH₄)N-isopropyl derivative (this compound)
Reductive AminationNorsynephrine, CyclopentanoneSodium Cyanoborohydride (NaBH₃CN)N-cyclopentyl derivative
Acylation followed by ReductionNorsynephrine, Acetic AnhydrideLithium Aluminum Hydride (LiAlH₄)N-ethyl derivative
N-AlkylationNorsynephrine, Isopropyl BromideA non-nucleophilic base (e.g., K₂CO₃)N-isopropyl derivative (this compound)

These synthetic routes provide robust and adaptable methods for producing labeled compounds and a diverse range of analogues for detailed scientific investigation. The ability to systematically modify the chemical structure is fundamental to advancing the understanding of the pharmacological and metabolic profiles of compounds like this compound.

Molecular and Cellular Pharmacology of Deterenol

Deterenol's Interactions with Adrenergic Receptors

This compound's primary mechanism of action involves direct interaction with adrenergic receptors, a class of G protein-coupled receptors that are targets of the catecholamines adrenaline and noradrenaline. mdpi.comderangedphysiology.com

This compound is characterized as a non-selective beta-adrenergic receptor (β-AR) agonist. caymanchem.comdrugbank.com This indicates that it binds to and activates beta-adrenergic receptors without significant preference for any specific subtype (β1, β2, or β3). Its action as an agonist means that upon binding, it stimulates the receptor to produce a physiological response within the cell, mimicking the effect of endogenous ligands like adrenaline. drugbank.comtocris.com The agonistic activity of this compound at these receptors initiates a cascade of intracellular events characteristic of beta-adrenergic stimulation.

While broadly classified as non-selective, the specific activity of this compound at β1 and β2-adrenergic receptor subtypes is critical to understanding its effects on different tissues. Beta-1 receptors are predominantly found in the heart, while beta-2 receptors are abundant in the smooth muscle of the airways and blood vessels. nih.govnih.gov The activity of this compound on isolated guinea pig tissues, which endogenously express β-ARs, demonstrates its functional agonism. For instance, its effect on the atria is primarily mediated by β1-receptors, leading to increased tension, while its action on the trachea involves β2-receptors, resulting in relaxation (though the cited study notes an increase in tension). caymanchem.com A detailed examination of its binding affinities and efficacy at cloned human β1 and β2 receptors would be required to quantify its precise selectivity profile, but it is functionally active at both.

Mechanisms of Action at the Cellular Level

The binding of this compound to beta-adrenergic receptors triggers specific intracellular signaling pathways, leading to observable physiological effects in tissues and organs.

As a beta-adrenergic agonist, this compound's mechanism of action at the cellular level involves the activation of the adenylyl cyclase pathway. wikipedia.org Beta-adrenergic receptors are Gs protein-coupled receptors. derangedphysiology.com Upon agonist binding, the Gs protein is activated, which in turn stimulates the enzyme adenylyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). wikipedia.orgresearchgate.net The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, leading to the ultimate cellular response, such as smooth muscle relaxation or increased cardiac muscle contraction. mdpi.comnih.govmdpi.com This cAMP-dependent pathway is the principal mechanism through which beta-agonists exert their effects. wikipedia.org

The pharmacological activity of this compound has been characterized in isolated organ bath experiments using tissues that are rich in adrenergic receptors. Studies on isolated guinea pig preparations have provided quantitative data on its effects. nih.govopenalex.orgnih.gov this compound was shown to increase tension in both isolated right and left guinea pig atria, which are models for β1-adrenergic activity, and in the guinea pig trachea, a model for β2-adrenergic responses. caymanchem.com The potency of this compound in these tissues can be expressed by its IC50 values, which represent the concentration required to elicit 50% of the maximal response.

Interactive Table: Effects of this compound on Isolated Guinea Pig Tissues

Tissue PreparationReceptor PredominanceObserved EffectIC50 Value (µM)
Right AtriaBeta-1Increased Tension0.411
Left AtriaBeta-1Increased Tension1.44
TracheaBeta-2Increased Tension8.37
Data sourced from in vitro studies on guinea pig tissue preparations. caymanchem.com

Beta-Adrenergic Receptor-Mediated Lipolysis in Adipocyte Models

This compound, also known as isopropylnorsynephrine or isopropyloctopamine, has demonstrated significant lipolytic activity in adipocyte models. This effect is primarily mediated through its interaction with beta-adrenergic receptors on the surface of fat cells. The activation of these receptors initiates a signaling cascade that ultimately leads to the breakdown of triglycerides into free fatty acids and glycerol (B35011).

Research has shown that this compound is a potent lipolytic agent, with one study highlighting that its lipolytic effect is attributed to substantial agonism at the β3-adrenoceptor. nih.gov In studies on rat white adipocytes, it has been established that at lower concentrations of β-adrenergic agonists, lipolysis is primarily mediated by β1-adrenergic receptors. nih.govnih.gov However, at higher concentrations, β3-adrenergic receptors become the dominant subtype mediating the maximal lipolytic response. nih.gov While the precise beta-adrenergic receptor subtype selectivity of this compound in mediating lipolysis requires further elucidation, its structural similarity to other sympathomimetic amines suggests a potential interaction with multiple beta-adrenergic receptor subtypes.

Comparative Molecular Pharmacology with Related Sympathomimetic Amines

The pharmacological profile of this compound can be better understood by comparing it to structurally related phenethylamine and alkylamine analogues. These comparisons focus on their interactions with adrenergic receptors and the Trace Amine-Associated Receptor 1 (TAAR1).

Receptor Binding and Activation Profiles of Phenethylamine and Alkylamine Analogues

The binding affinity and activation potential of phenethylamine and its analogues at adrenergic receptors are influenced by their chemical structure. Generally, phenethylamines with specific substitutions on the aromatic ring and the ethylamine side chain exhibit varying affinities for different adrenergic receptor subtypes. For instance, the presence of a hydroxyl group on the beta-carbon of the ethylamine side chain and the nature of the substituent on the amino group can significantly impact receptor binding and activation.

Direct comparative binding affinity data for this compound against a broad range of phenethylamine and alkylamine analogues is limited in the readily available scientific literature. However, structure-activity relationship studies of the broader class of phenethylamines provide insights. For example, increasing the size of the N-alkyl substituent in phenethylamines can alter the selectivity between α- and β-adrenergic receptors.

Comparative Potency and Efficacy on Adrenergic Receptors and Trace Amine-Associated Receptor 1 (TAAR1)

Recent in vitro studies have provided valuable data on the potency and efficacy of this compound (referred to as isopropyloctopamine in the study) at specific adrenergic and trace amine-associated receptors. This allows for a direct comparison with other sympathomimetic amines.

One study investigating the activation of human adrenergic receptors and TAAR1 by various phenethylamine analogues found that isopropyloctopamine exhibited strong agonistic properties at the β1-adrenergic receptor (ADRβ1), with an EC50 value of 117 nM and a maximal efficacy (Emax) of 105%. In the same study, its activity at the Trace Amine-Associated Receptor 1 (TAAR1) was also characterized, showing an EC50 of 1.8 µM and an Emax of 40%.

To provide a comparative perspective, the table below includes data for this compound and other relevant sympathomimetic amines from the same study.

CompoundReceptorEC50 (nM)Emax (%)
This compound (Isopropyloctopamine)ADRβ1117105
This compound (Isopropyloctopamine)TAAR1180040
PhenethylamineTAAR1880097
HigenamineADRβ134105
HigenamineADRβ247031
p-OctopamineADRβ1550088
p-SynephrineADRβ12800064

Metabolic Pathways and Metabolite Characterization in Non-Human Systems for Research

Understanding the metabolic fate of this compound is crucial for interpreting pharmacological and toxicological data from non-human research models. In vitro studies using systems such as liver microsomes are instrumental in identifying the primary metabolic pathways.

Identification of Hydroxylated and Conjugated Metabolites (e.g., Glucurono-, Sulfo-Conjugates)

In a study on the urinary metabolites of isopropylnorsynephrine in humans, which provides insights into potential pathways in other mammalian systems, the primary metabolic transformations were found to be hydroxylation and conjugation. The intact drug was detected, along with hydroxylated metabolites. Furthermore, both glucurono- and sulfo-conjugates of isopropylnorsynephrine were identified, with the sulfate conjugate being the most abundant urinary metabolite. nih.govresearchgate.netdshs-koeln.de While this study was conducted in humans, it suggests that similar pathways are likely to occur in non-human mammalian models used in research. The primary site of conjugation appears to be the phenolic hydroxyl group. nih.gov

N-Hydroxylation and Dealkylation Pathways

The same human metabolism study also investigated N-hydroxylation and dealkylation pathways. Evidence for the metabolic formation of N-hydroxyl isopropylnorsynephrine was found and corroborated by chemical synthesis of the putative metabolite. nih.gov

Regarding dealkylation, the study found no relevant amounts of the dealkylation product, octopamine (B1677172). nih.govdshs-koeln.de This indicates that the N-isopropyl group of this compound is relatively stable and that N-dealkylation is not a major metabolic pathway in this context. This finding is significant as it differentiates the metabolism of this compound from other secondary amines where dealkylation can be a prominent metabolic route.

Analytical Chemistry and Detection Methodologies for Deterenol Research

Chromatographic Separation Techniques

Chromatography is a fundamental step in the analysis of Deterenol, enabling its separation from other components within a sample. The choice of chromatographic technique is dictated by the physicochemical properties of this compound and the complexity of the sample matrix.

Ultra-High-Performance Liquid Chromatography (UHPLC) is a predominant technique for the analysis of this compound and other stimulants in supplements. tandfonline.com UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for faster analyses, higher resolution, and improved sensitivity compared to traditional HPLC. ipp.pt

In studies analyzing dietary supplements for this compound, UHPLC has been effectively coupled with high-resolution mass spectrometry. tandfonline.com This combination allows for both the qualitative identification and quantitative measurement of the compound. For instance, the analysis of supplements labeled as containing this compound has been successfully performed using UHPLC systems to separate it from a cocktail of other prohibited stimulants, such as phenpromethamine, oxilofrine, and octodrine (B1677171). tandfonline.com The high resolving power of UHPLC is essential for separating these structurally similar compounds, ensuring accurate identification.

A typical UHPLC method for stimulant analysis involves a reversed-phase column (e.g., C18) and gradient elution with a mobile phase consisting of an aqueous component (like water with formic acid or ammonium acetate) and an organic solvent (such as acetonitrile or methanol). nih.gov

Table 1: Example UHPLC Parameters for Stimulant Analysis

Parameter Condition
Column C18 (sub-2 µm particle size)
Mobile Phase A Deionized water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Elution Gradient
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 5 µL

Liquid Chromatography (LC) serves as a foundational technique for the separation of non-volatile and thermally labile compounds like this compound. The separation in LC is based on the differential distribution of the analyte between a liquid mobile phase and a solid stationary phase. nih.gov LC methods, particularly when coupled with mass spectrometry (LC-MS), are widely used in doping control and supplement analysis. mdpi.com

For the analysis of this compound and its metabolites in biological matrices such as urine, LC is the method of choice. Research has utilized LC systems to study the metabolic fate of this compound, employing reversed-phase columns like a Thermo Accucore C-8. The separation is typically achieved using a gradient elution program with a mobile phase composed of aqueous ammonium acetate and acetonitrile. This approach allows for the effective separation of the parent drug from its hydroxylated and conjugated metabolites. The total run time for such an analysis can be around 15 minutes, which includes column flushing and re-equilibration.

Gas Chromatography (GC) is a powerful separation technique primarily used for volatile and thermally stable compounds. iu.edu The separation is achieved by partitioning the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. nih.gov

Direct analysis of phenethylamines like this compound by GC can be challenging due to their polarity and low volatility, which can lead to poor peak shape and thermal degradation in the injector or column. umich.edu To overcome these issues, derivatization is a common strategy. This process involves chemically modifying the analyte to increase its volatility and thermal stability. For phenethylamines, derivatization often targets the amine and hydroxyl groups. Reagents such as pentafluorobenzenesulfonyl chloride or acetic anhydride can be used to create more volatile derivatives suitable for GC analysis. nih.govforensicresources.org

Once derivatized, the compound can be analyzed on a capillary column (e.g., DB-1 or DB-17) and detected by a mass spectrometer (GC-MS). nih.govumich.edu While effective, the need for an additional derivatization step makes GC analysis more time-consuming compared to direct LC-MS methods for this compound.

Mass Spectrometry Detection and Quantification Strategies

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation method, it provides high specificity for compound identification and sensitivity for quantification. For the analysis of this compound, high-resolution mass spectrometry (HRMS) techniques are particularly valuable. nih.gov

Quadrupole-Orbitrap Mass Spectrometry (Q-Orbitrap MS) is a hybrid HRMS technique that combines a quadrupole mass filter with a high-resolution Orbitrap mass analyzer. thermofisher.com This setup allows for excellent selectivity and mass accuracy, which is crucial for the unambiguous identification of target compounds in complex matrices like dietary supplements. nih.gov The quadrupole can be used to select a specific precursor ion, which is then fragmented, and the resulting product ions are analyzed in the Orbitrap.

In the context of this compound analysis, UHPLC-Q-Orbitrap MS has been used for both qualitative and quantitative purposes. tandfonline.com Laboratories have employed this technology to screen for and confirm the presence of this compound and other prohibited stimulants in supplements. tandfonline.com The high mass accuracy of the Orbitrap analyzer (typically <5 ppm) allows for the confident determination of the elemental composition of the detected ions, greatly reducing the likelihood of false positives. thermofisher.com Data can be acquired in full scan mode for screening unknown compounds or in targeted modes like parallel-reaction monitoring (PRM) for quantifying specific analytes. thermofisher.com

Table 2: Typical Q-Orbitrap MS Settings for Stimulant Screening

Parameter Setting
Ionization Mode Heated Electrospray Ionization (HESI), Positive
Resolution 35,000 - 70,000 FWHM
Scan Mode Full MS / dd-MS² (data-dependent MS²) or PRM
Mass Accuracy < 5 ppm
Collision Energy Optimized per compound

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) is another hybrid HRMS instrument that pairs a quadrupole mass filter with a time-of-flight (TOF) mass analyzer. labcompare.com This combination provides high sensitivity, a wide dynamic range, and high mass resolution. spectralabsci.com The quadrupole selects precursor ions, which are then fragmented in a collision cell. The TOF analyzer measures the mass-to-charge ratio of the resulting product ions based on the time it takes for them to travel through a flight tube. spectroscopyonline.com

UHPLC-QTOF-MS has been successfully applied to the qualitative and quantitative analysis of this compound in dietary supplements. tandfonline.com This technique is well-suited for screening applications where a large number of compounds need to be detected, as well as for identifying unknown substances. spectralabsci.com The fast acquisition speed of TOF analyzers makes them compatible with the narrow peaks generated by UHPLC. spectroscopyonline.com Like Orbitrap systems, QTOF instruments provide accurate mass measurements for both precursor and product ions, which is essential for the confident identification of analytes. labcompare.com

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry, also known as MS/MS, is a powerful analytical technique used for the structural elucidation and quantification of chemical compounds. The process involves multiple stages of mass analysis, typically with a fragmentation step in between. In the first stage (MS1), ions of a sample are generated and separated based on their mass-to-charge ratio (m/z). A specific ion of interest, known as the precursor ion, is selected and then subjected to fragmentation, often through collision-induced dissociation in a "collision cell." The resulting fragment ions, or product ions, are then analyzed in the second stage of mass analysis (MS2).

This fragmentation pattern is highly specific to the molecular structure of the precursor ion, providing a structural fingerprint that significantly enhances the confidence of identification compared to single-stage mass spectrometry. For the analysis of this compound, MS/MS is commonly coupled with liquid chromatography systems, such as ultra-high-performance liquid chromatography (UHPLC). Techniques like UHPLC-quadrupole-Orbitrap mass spectrometry and UHPLC-quadrupole time-of-flight (Q-TOF) mass spectrometry have been successfully utilized for the qualitative and quantitative analysis of this compound in dietary supplements. nih.gov These high-resolution mass spectrometry methods provide excellent accuracy and sensitivity, which is crucial for identifying prohibited substances.

Electrospray Ionization (ESI) Techniques

Electrospray ionization (ESI) is a soft ionization technique that is frequently coupled with mass spectrometry (MS), particularly for the analysis of thermally fragile or non-volatile molecules like this compound. ESI facilitates the transfer of ions from a liquid solution into the gas phase, making them amenable to mass analysis. The process involves applying a high voltage to a liquid sample as it passes through a capillary, which disperses it into a fine spray of charged droplets.

As the solvent in these droplets evaporates, the charge density on their surface increases until ions are ejected from the droplet surface into the gas phase. A key advantage of ESI is that it imparts very little residual energy to the analyte molecule, minimizing fragmentation during the ionization process itself. This makes it ideal for accurately determining the molecular weight of the intact compound. ESI is particularly effective when combined with liquid chromatography and tandem mass spectrometry (LC-MS/MS) for the analysis of this compound, providing the necessary sensitivity and specificity for its detection in various sample types. d-nb.info

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identification and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile analytical technique that provides detailed information about the molecular structure of a compound and can also be used for quantitative analysis. The principle of NMR involves placing a sample in a strong, constant magnetic field and perturbing the magnetic nuclear spins with a radio-frequency pulse. The subsequent emission of electromagnetic waves by the nuclei is detected and analyzed. The resonance frequency of each nucleus is highly dependent on its local chemical environment, allowing for the elucidation of a molecule's atomic connectivity and structure.

NMR has been demonstrated as a powerful tool for the unambiguous identification and quantification of this compound in sports dietary supplements without the need for chromatographic separation. nih.gov In one study, ¹H NMR spectroscopy was used to identify this compound alongside several other phenethylamines. Furthermore, a quantitative NMR (qNMR) method was developed and validated for the simultaneous determination of their concentrations. This approach offers the advantage of being a primary ratio method, often not requiring a specific reference standard for every analyte, and providing structural confirmation and quantification in a single experiment.

UV-Visible Detection Methods (e.g., PDA Detector)

UV-Visible (UV-Vis) spectroscopy is a widely used detection method in analytical chemistry, often coupled with High-Performance Liquid Chromatography (HPLC). This technique relies on the principle that many organic molecules, including those with aromatic rings like this compound, absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. When used as an HPLC detector, a UV-Vis spectrophotometer measures the absorbance of the column eluent at one or more specific wavelengths as it passes through a flow cell.

A Photodiode Array (PDA) detector, also known as a Diode Array Detector (DAD), is an advanced type of UV-Vis detector. scioninstruments.com Instead of measuring absorbance at a single wavelength, a PDA detector uses an array of photodiodes to simultaneously measure the absorbance across a wide range of wavelengths. labx.comthermofisher.com This provides a complete UV-Vis spectrum for each analyte as it elutes from the HPLC column. This spectral information is highly valuable for compound identification, as the UV spectrum is a characteristic property of a molecule. It also allows for the assessment of peak purity by comparing spectra across a single chromatographic peak. spincotech.com HPLC-PDA methods are frequently used for screening and quantifying stimulants and other prohibited substances in dietary supplements and biological samples. nih.govscispace.comnih.gov

Application of Analytical Methods in Research Matrices

The analytical methods described above are frequently applied to the analysis of commercial products, such as dietary supplements, to verify their contents and screen for undeclared or prohibited substances. Research has shown that supplements labeled as containing this compound (or its synonyms like isopropylnorsynephrine) often contain not only this compound but also a cocktail of other unapproved and prohibited stimulants.

In a 2021 study, seventeen brands of supplements listing this compound as an ingredient were analyzed using advanced mass spectrometry techniques (UHPLC-Q-Orbitrap MS and UHPLC-Q-TOF-MS). nih.gov The investigation found that this compound was present in quantities ranging from 2.7 mg to 17 mg per recommended serving. nih.gov Alarmingly, the study also revealed that many of these products contained multiple prohibited stimulants, with some containing up to four different stimulants in a single product. nih.govtandfonline.com

Table 1: Stimulants Detected in Dietary Supplements Listing this compound

This table summarizes findings from an analysis of 17 supplement brands and displays the range of quantities found for each detected stimulant per recommended serving.

StimulantRange of Quantity per Serving
This compound 2.7 mg – 17 mg
Phenpromethamine1.3 mg – 20 mg
Beta-methylphenylethylamine (BMPEA)5.7 mg – 92 mg
Octodrine18 mg – 73 mg
Oxilofrine18 mg – 55 mg
Higenamine48 mg (in one product)
1,3-Dimethylamylamine (1,3-DMAA)17 mg (in one product)
1,3-Dimethylbutylamine (1,3-DMBA)1.8 mg – 6.6 mg
1,4-Dimethylamylamine (1,4-DMAA)5.3 mg (in one product)

Data sourced from Cohen et al. (2021) nih.gov

Detecting compounds like this compound in complex biological matrices such as urine and blood is essential for doping control and metabolic research. These matrices contain a vast number of endogenous compounds that can interfere with the analysis, and the target analytes are often present at very low concentrations (ng/mL level). analchemres.org Therefore, highly sensitive and selective analytical methods are required.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for anti-doping analysis due to its ability to separate analytes from the matrix and provide unambiguous identification and sensitive quantification. d-nb.info Sample preparation, often involving a solid-phase extraction (SPE) or a simple 'dilute-and-inject' protocol, is a critical step to clean up the sample and concentrate the analyte before analysis. d-nb.info Research has been conducted to identify the urinary metabolites of this compound (isopropylnorsynephrine) after oral administration. d-nb.info In these studies, urine samples are analyzed by LC-MS/MS to characterize the metabolic products, which is crucial for developing robust doping control methods that can detect not only the parent drug but also its metabolites, thereby extending the window of detection. d-nb.info

Characterization in Investigational Dietary Supplement Formulations

This compound has been identified as an ingredient in various dietary supplements, particularly those marketed for weight loss and sports performance. nih.govresearchgate.netnaturalhealthresearch.org Analytical studies have been conducted to determine the presence and quantity of this compound and other stimulants in these commercially available products.

One significant investigation analyzed 17 brands of dietary supplements that listed this compound or one of its synonyms, such as isopropylnorsynephrine or isopropyloctopamine, on their labels. nih.gov The analysis revealed that not only was this compound present, but it was often combined with a cocktail of other prohibited stimulants. researchgate.net The study found that eight of the 17 products contained this compound. naturalhealthresearch.org Furthermore, the investigation uncovered eight different mixtures of stimulants, with some products containing up to four distinct experimental stimulants. researchgate.netmedpagetoday.com

The quantity of this compound in these supplements varied significantly. Per recommended serving size, the amount of this compound ranged from 2.7 mg to 17 mg. nih.govresearchgate.net This investigation highlights the lack of quality control and regulatory oversight in the dietary supplement market, where consumers may be unknowingly exposed to unapproved substances.

To achieve these characterizations, researchers employed advanced analytical techniques. The primary methods utilized were ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry. nih.govresearchgate.net Specifically, qualitative and quantitative analyses were performed using UHPLC quadrupole-Orbitrap mass spectrometry and UHPLC quadrupole time-of-flight mass spectrometry. nih.gov These powerful techniques allow for the sensitive and selective detection and quantification of compounds like this compound within complex matrices such as dietary supplement formulations.

Table 1: Stimulants Detected in Dietary Supplements Listing this compound as an Ingredient

Stimulant
This compound
Phenpromethamine (Vonedrine)
Oxilofrine
Octodrine
Beta-methylphenylethylamine (BMPEA)
1,3-Dimethylamylamine (1,3-DMAA)
1,4-Dimethylamylamine (1,4-DMAA)
1,3-Dimethylbutylamine (1,3-DMBA)
Higenamine

This table is based on findings from a 2021 study published in Clinical Toxicology. nih.govresearchgate.net

Table 2: Range of this compound Quantities Found in Investigated Supplements

Minimum Quantity per Serving Maximum Quantity per Serving
2.7 mg 17 mg

Data sourced from a 2021 analysis of 17 dietary supplement brands. nih.govresearchgate.net

Method Validation and Performance Parameters in Research Context

The validation of analytical methods is a critical component of scientific research, ensuring that the data generated are reliable, reproducible, and fit for their intended purpose. demarcheiso17025.com For the analysis of compounds like this compound in complex matrices such as dietary supplements, a thoroughly validated method provides confidence in the qualitative identification and quantitative measurement of the analyte. demarcheiso17025.comeurofinsus.com Key performance parameters evaluated during method validation include the limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and linearity. europa.eu

The Limit of Detection (LOD) is defined as the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, by an analytical method. europa.eu It represents the threshold at which the method can distinguish a signal from the background noise. europa.eu The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. europa.eu The LOQ is a crucial parameter for the analysis of impurities or low-level compounds and must provide results that are reliable. nih.gov

Several approaches can be used to determine the LOD and LOQ, including visual evaluation, the signal-to-noise ratio (S/N), and calculations based on the standard deviation of the response and the slope of the calibration curve. europa.eu For chromatographic methods that exhibit baseline noise, the S/N approach is common, with a typical ratio of 3:1 being acceptable for estimating the LOD. researchgate.net

While specific, peer-reviewed LOD and LOQ values for this compound analysis in dietary supplements are not widely published, a method for detecting related phenethylamines reported an LOD of 0.643 μg/mL and an LOQ of 1.949 μg/mL, demonstrating the sensitivity of modern analytical techniques. researchgate.net For other weight loss drugs analyzed by LC-MS/MS, an average LOQ of 10 ng/g has been reported. researchgate.net

Accuracy refers to the closeness of the measured value to the true or accepted reference value. youtube.com It is a measure of the exactness of the method. youtube.com Accuracy can be assessed by analyzing a sample with a known concentration (e.g., a certified reference material) or by performing spike and recovery experiments, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is measured. nih.gov For a method to be considered accurate, the recovery should be consistent and within a predefined acceptable range. nih.gov

Precision describes the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. youtube.com It is a measure of random error and indicates the reproducibility of the method. youtube.com Precision is typically evaluated at three levels: repeatability (precision over a short interval with the same analyst and instrument), intermediate precision (variations within the same laboratory, such as different days or analysts), and reproducibility (precision between different laboratories). youtube.com The precision is usually expressed as the relative standard deviation (RSD) of a series of measurements. researchgate.net

Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. nih.gov To determine linearity, a series of standards of known concentrations are analyzed, and the responses are plotted against the concentrations to create a calibration curve. eurofinsus.com The linearity is typically evaluated by examining the correlation coefficient (R²) of the calibration curve, which should ideally be close to 1. researchgate.net A method with a demonstrated linear range allows for the accurate quantification of an analyte over that concentration span. nih.gov

Pre Clinical and in Vitro Research Models and Applications of Deterenol

Utilization of Isolated Organ and Tissue Models

Ex vivo models using isolated organs and tissues are fundamental in pharmacology for assessing the physiological responses to a compound in a controlled environment, free from systemic influences. Deterenol has been characterized using classic models of cardiac and smooth muscle tissue.

Isolated guinea pig atrial preparations are a standard model for investigating the chronotropic (heart rate) and inotropic (force of contraction) effects of sympathomimetic amines. In studies using this model, this compound demonstrated direct-acting, beta-selective adrenergic agonist properties. When administered to spontaneously beating right atria, this compound elicited a positive chronotropic effect, increasing the rate of contraction. In electrically stimulated left atria, it produced a positive inotropic effect, increasing the force of contraction. nih.gov

These effects are characteristic of beta-adrenergic stimulation in cardiac tissue. However, the potency of this compound was found to be significantly lower than that of the non-selective beta-agonist, isoproterenol (B85558). Research indicates that this compound is approximately 200-fold less potent than isoproterenol in cardiac tissue. nih.gov Despite this lower potency, it acts as a nearly full agonist. The positive chronotropic effect of this compound was observed to be notably persistent and resistant to washout procedures, suggesting a strong interaction with beta-adrenergic receptors in the cardiac tissue. nih.gov

Table 1: Comparative Potency of this compound and Isoproterenol in Cardiac Tissue
CompoundTissue ModelEffectRelative Potency (Isoproterenol = 1)Reference
This compoundGuinea Pig AtriaChronotropic & Inotropic~1/200 nih.gov
IsoproterenolGuinea Pig AtriaChronotropic & Inotropic1 nih.gov

The effects of this compound on smooth muscle have been evaluated using isolated guinea pig tracheal chains and rabbit aortic strips to assess its bronchodilatory and vascular effects, respectively. In guinea pig trachea, a model for beta-2 adrenergic receptor-mediated bronchodilation, this compound produced relaxation of tissues contracted by stimuli. This relaxant effect is consistent with beta-2 adrenergic agonism. nih.gov

In rabbit aortic strips, a tissue model often used to study vascular smooth muscle contraction and relaxation, this compound showed limited activity. It did not demonstrate any detectable alpha-adrenergic activity, meaning it did not induce vasoconstriction within the tested concentration range. nih.gov Its primary action in smooth muscle is relaxation mediated by beta-receptors.

Similar to the findings in cardiac tissue, the potency of this compound in smooth muscle was substantially lower than that of isoproterenol. In the guinea pig trachea model, this compound was approximately 440-fold less potent than isoproterenol at inducing relaxation. nih.gov

Cellular Models for Receptor and Pathway Analysis

Cellular models are indispensable for dissecting the molecular interactions of a compound with its receptors and downstream signaling pathways. Such models have been employed to define this compound's receptor selectivity and its effects on cellular processes like lipolysis.

The stimulation of lipolysis (the breakdown of triglycerides into free fatty acids and glycerol) in human adipocytes (fat cells) is a key function mediated primarily by beta-adrenergic receptors. While specific, extensive studies on this compound in human adipocyte cultures are limited, its established pharmacology as a potent beta-adrenergic agonist allows for strong inferences about its activity. Beta-1 and beta-2 adrenergic receptor activation is known to stimulate the lipolytic pathway. nih.gov Given that this compound is a strong agonist at the human beta-1 adrenergic receptor, it is expected to be an effective lipolytic agent. nih.gov This is supported by research identifying it as a more potent lipolytic agent in human adipocytes than other related amines like synephrine (B1677852).

To precisely determine the affinity and functional activity of a compound at specific receptor subtypes, recombinant cell lines (e.g., HEK293 cells) are engineered to express a single human receptor type. Recent in vitro studies using such a system have provided a detailed pharmacological profile of this compound (isopropyloctopamine). nih.gov

These cellular assays confirmed that this compound is an agonist for beta-adrenergic receptors. It exhibited strong agonistic properties at the human beta-1 adrenergic receptor (ADRβ1) with high efficacy. nih.gov Specifically, it was found to have an EC50 value of 117 nM and an Emax of 105% at the ADRβ1, indicating it is a potent and full agonist at this subtype. nih.gov In contrast, it did not show significant activation of the human beta-2 (ADRβ2), alpha-1 (ADRα1), or alpha-2 (ADRα2) adrenergic receptors at concentrations up to 300 µM. nih.govmdpi.com This demonstrates a functional selectivity of this compound for the beta-1 adrenergic receptor subtype over other adrenergic receptors in these models.

Table 2: Functional Activity of this compound at Recombinant Human Adrenergic Receptors
Receptor SubtypeEC50 (nM)Emax (%)Reference
ADRβ1117105 nih.gov
ADRβ2>300,000 (No effect)- nih.govmdpi.com
ADRα1 (A/B/D)>300,000 (No effect)- mdpi.com
ADRα2 (A/B)>300,000 (No effect)- mdpi.com

Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor that responds to various endogenous trace amines and psychoactive compounds. wikipedia.orgnih.gov Given the structural similarity of this compound to other biogenic amines, its potential interaction with TAAR1 has been investigated.

Using HEK293T cells stably transfected with human TAAR1, this compound was identified as a potent agonist for this receptor. nih.gov In these cellular assays, which measure the accumulation of intracellular cAMP upon receptor activation, this compound demonstrated an EC50 value of 1.8 µM. nih.gov However, its efficacy at TAAR1 was comparatively low, with an Emax of only 40% relative to the full agonist phenethylamine. This indicates that while this compound can potently activate TAAR1, it acts as a partial agonist in this system. nih.gov

Pharmacological Characterization of this compound in Non-Human In Vivo Studies

This compound's activity in living organisms outside of human subjects has been characterized through various preclinical animal models. youtube.com As a beta-adrenergic agonist, its effects are primarily related to the stimulation of beta-adrenoceptors, which are widespread throughout the body and involved in regulating cardiovascular and metabolic processes. researchgate.net In vivo studies in animal models, such as rodents and canines, are essential for understanding the compound's physiological effects, including its impact on heart rate, blood pressure, and respiratory function. nih.govnih.gov These non-human studies provide foundational data on the compound's potency and selectivity for different beta-receptor subtypes.

Assessment of Lipolytic Effects in Animal Models

As a beta-agonist, this compound is anticipated to stimulate lipolysis, the metabolic process of breaking down stored triglycerides into free fatty acids and glycerol (B35011). This effect is a characteristic action of compounds that activate beta-adrenergic receptors in adipose tissue. The assessment of lipolytic effects is commonly conducted in animal models, such as rats, by measuring the release of glycerol from fat cells (adipocytes). nih.gov

In studies involving similar beta-agonists like Isoproterenol, researchers have demonstrated a dose-dependent increase in glycerol output from isolated rat heart myocytes, indicating stimulated lipolysis. nih.gov This process is understood to be regulated by cyclic AMP-dependent mechanisms. nih.gov The lipolytic activity of beta-agonists can also be studied in cultured murine adipocytes, where treatment with these compounds leads to increased glycerol release. nih.gov While specific quantitative data on this compound's lipolytic effects in animal models is not extensively detailed in publicly available literature, the established mechanism of action for beta-agonists provides a strong basis for its expected activity.

Below is an example data table, derived from research on the beta-agonist Isoproterenol, illustrating how lipolytic effects are typically measured and reported in animal-derived cell models.

Agonist & ConcentrationAnimal Model SystemMeasured EndpointObserved EffectReference Principle
IsoproterenolIsolated Rat Heart MyocytesGlycerol OutputDose-dependent increase in lipolysis nih.gov
IsoproterenolMurine AdipocytesGlycerol ReleaseRobust increase in lipolysis nih.gov

Computational and Modeling Approaches in this compound Research

Computational methods serve as powerful tools in modern pharmacology and toxicology, enabling researchers to predict a compound's behavior and interactions, thereby reducing reliance on extensive animal testing. dfg.de

Physiologically Based Kinetic (PBK) Modeling for In Vitro-to-In Vivo Extrapolation

Physiologically Based Kinetic (PBK) modeling, also known as Physiologically Based Pharmacokinetic (PBPK) modeling, is a mathematical technique used to simulate the absorption, distribution, metabolism, and excretion (ADME) of chemical substances in the body. ljmu.ac.ukresearchgate.net These models consist of a series of mathematical equations that represent different organs and tissues as interconnected compartments. dfg.deljmu.ac.uk

The primary application of PBK modeling is to facilitate in vitro-to-in vivo extrapolation (IVIVE). By integrating data from in vitro experiments (e.g., metabolic rates measured in liver cells) with physiological parameters (e.g., blood flow rates, tissue volumes), a PBK model can predict the concentration of a compound or its metabolites in any tissue over time for any given dose. dfg.de This approach is valuable for chemical risk assessment and has the potential to play a significant role in reducing animal testing. researchgate.netnih.gov While specific PBK models for this compound are not described in the available literature, the methodology provides a framework for predicting its systemic exposure and internal tissue concentrations based on in vitro data.

Component of PBK ModelDescriptionPurpose in IVIVE
Physiological ParametersData on tissue volumes, blood flow rates, cardiac output specific to the species (e.g., rat, human).Creates a realistic biological framework for the simulation.
Chemical-Specific ParametersData on the compound's properties, such as tissue-blood partition coefficients and metabolic constants (Vmax, Km).Describes how the compound interacts with the biological system.
Mathematical EquationsDifferential equations describing the rate of change of the compound's concentration in each compartment.Simulates the dynamic processes of ADME over time.
Model OutputPrediction of time-course concentrations of the parent compound and its metabolites in various tissues.Allows for extrapolation from in vitro effective concentrations to in vivo dose levels.

Molecular Docking and Receptor Interaction Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, such as a beta-adrenergic receptor) to form a stable complex. nih.gov This technique is crucial in drug design for analyzing ligand recognition and predicting binding affinity. nih.govnih.gov For this compound, docking studies would simulate its interaction with the binding sites of β1 and β2-adrenergic receptors, whose 3D structures are available from sources like the Protein Data Bank. nih.gov

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the this compound-receptor complex and observe the dynamic conformational changes that occur upon binding. biorxiv.orgnih.gov These simulations provide detailed insights into the network of interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the receptor's binding pocket. nih.gov Such simulations can elucidate how an agonist like this compound induces the specific receptor conformations necessary for signal transduction. nih.gov

Computational TechniqueObjectiveKey Information Generated
Molecular DockingPredict the binding pose and affinity of this compound within the beta-adrenergic receptor active site.Binding energy scores, identification of key interacting amino acid residues, preferred ligand conformation.
Molecular Dynamics (MD) SimulationAnalyze the stability and dynamics of the this compound-receptor complex over time.Conformational changes in the receptor upon binding, stability of protein-ligand interactions, solvent effects.

Regulatory Science Context and Research Challenges for Deterenol

Deterenol's Status in Research and Regulatory Frameworks

The regulatory landscape for this compound is characterized by a lack of approval for therapeutic use and explicit prohibition in sports, reflecting concerns over its uncharacterized safety profile.

This compound has not been approved for oral use in humans as a prescription medication or a dietary supplement by the U.S. Food and Drug Administration (FDA) nutraceuticalsworld.commedicalxpress.com. Despite its unapproved status, it has been found in over-the-counter weight-loss and sports supplements medpagetoday.com. The FDA has previously ruled that this compound cannot be legally included in dietary supplements washingtondcinjurylawyers.com. However, research has indicated that the agency has not always issued warnings to consumers or mandated the removal of products found to contain this compound medpagetoday.comwashingtondcinjurylawyers.com. Studies have shown that supplements containing this compound are readily available for purchase online tandfonline.comnih.gov. This situation highlights a gap in the regulatory oversight of the dietary supplement market, where products containing unapproved pharmaceutical ingredients can reach consumers nutraceuticalsworld.com.

Reflecting its potential for performance enhancement and unknown health risks, this compound is banned in competitive sports. The World Anti-Doping Agency (WADA) maintains an annually updated Prohibited List, which serves as the international standard for substances and methods banned in sport wikipedia.orgusada.org. This compound falls under the category of prohibited stimulants consumerlab.com. The List categorizes substances as banned at all times, in-competition only, or in specific sports drugs.com. As a beta-agonist, this compound is part of a class of substances monitored and prohibited by WADA due to their potential to enhance athletic performance medpagetoday.comwikipedia.org. Athletes are held strictly liable for any prohibited substance found in their system, making the presence of undeclared ingredients like this compound in supplements a significant risk for unintentional doping violations nih.gov.

Research into Unidentified or Undeclared this compound in Research Materials and Experimental Samples

Scientific investigations have been crucial in uncovering the presence of this compound and other undeclared stimulants in commercially available products. This research faces considerable analytical hurdles and reveals significant risks to the integrity of controlled scientific studies.

Identifying this compound in complex matrices such as dietary supplements presents a significant analytical challenge. These products often contain a wide variety of botanical extracts, vitamins, minerals, and other compounds, which can interfere with the detection of a specific target analyte. Furthermore, this compound may be listed on labels under various synonyms, including isopropylnorsynephrine and isopropyloctopamine, requiring analysts to screen for multiple names nutraceuticalsworld.comtandfonline.comnih.gov.

Advanced analytical techniques are necessary to accurately detect and quantify this compound in these complex mixtures. Methods such as ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (e.g., quadrupole-Orbitrap or time-of-flight) are employed for this purpose nih.govclinicallab.com. These methods provide the high sensitivity and specificity needed to distinguish the analyte from the matrix and confirm its identity clinicallab.com. However, the use of targeted methods alone can be inefficient as they only detect known compounds, while non-targeted screening approaches are needed to identify unexpected or novel adulterants wur.nl.

The undeclared presence of this compound and other stimulants in supplements poses a serious threat to the validity of controlled research studies. A 2021 study published in Clinical Toxicology highlighted the extent of this problem. Researchers analyzed 17 commercially available supplements that listed this compound as an ingredient and found nine different prohibited stimulants formulated in eight different combinations medpagetoday.comconsumerlab.com. In some cases, products contained up to four different stimulants, creating "cocktails" that have never been tested in humans, making their safety profile completely unknown medicalxpress.comprnewswire.com.

This contamination of research materials can confound the results of studies investigating the safety or efficacy of other ingredients. If a supplement used in a clinical trial is adulterated with an active, undeclared substance like this compound, any observed effects cannot be reliably attributed to the declared ingredients, thereby compromising the integrity of the research findings.

A study of 17 supplements listing this compound on the label revealed the presence of multiple prohibited stimulants. The findings underscore the analytical challenge and the risk posed by these undeclared "cocktails."

Number of Stimulants Detected per ProductNumber of BrandsPercentage of Brands
One Stimulant (this compound only)847%
Two Stimulants424%
Three Stimulants212%
Four Stimulants212%
This compound Not Detected (but other stimulants were)424%
(Data sourced from studies published in Clinical Toxicology) medpagetoday.comconsumerlab.com

Scientific Contributions to Regulatory Policy and Analytical Enforcement

Independent scientific research plays a critical role in identifying regulatory gaps and providing the evidence needed for enforcement actions. Collaborative studies involving institutions like NSF International, Harvard Medical School, the Netherlands' National Institute for Public Health and the Environment (RIVM), and Sciensano in Belgium have been instrumental in exposing the prevalence of this compound and other banned substances in supplements nutraceuticalsworld.commedicalxpress.comnih.gov.

These scientific findings, published in peer-reviewed journals, bring public and regulatory attention to the dangers of adulterated supplements medicalxpress.comprnewswire.com. The research provides a scientific basis for regulatory agencies to issue consumer warnings, seize illegal products, and pursue legal action against non-compliant manufacturers researchgate.net. For instance, the detailed analysis of stimulants found in supplements labeled as containing this compound provides clear evidence of adulteration that can be used to support regulatory enforcement nih.gov. This body of work underscores the necessity for continuous, independent surveillance of the supplement market to protect public health and ensure the integrity of consumer products and research materials nsf.orgnih.gov.

The following table summarizes the range of quantities of various stimulants found alongside this compound in a study of 17 supplements.

Compound NameRange per Recommended Serving
This compound 2.7 mg to 17 mg
Phenpromethamine (Vonedrine)1.3 mg to 20 mg
Beta-methylphenylethylamine (BMPEA)5.7 mg to 92 mg
Octodrine (B1677171)18 mg to 73 mg
Oxilofrine18 mg to 55 mg
Higenamine48 mg
1,3-Dimethylamylamine (1,3-DMAA)17 mg
1,3-Dimethylbutylamine (1,3-DMBA)1.8 mg to 6.6 mg
1,4-Dimethylamylamine (1,4-DMAA)5.3 mg
(Data sourced from Cohen et al., Clinical Toxicology, 2021) nih.gov

Pharmacological Profiling of Novel and Emerging Research Compounds

This compound is a beta-agonist pharmaceutical compound that has never been approved for human use in the United States. researchgate.net It has emerged as a significant challenge in regulatory science due to its illicit inclusion in dietary supplements, particularly those marketed for weight loss and sports performance. tandfonline.comnutraceuticalsworld.comnsf.orgnih.govnaturalhealthresearch.org The pharmacological profiling of this compound is complicated by the fact that it is rarely found as a single ingredient in these products. Instead, it is often part of a "cocktail" of multiple unapproved and prohibited stimulants. tandfonline.comnih.gov

A comprehensive analysis of 17 brands of supplements listing this compound as an ingredient revealed the presence of nine different stimulants in various combinations. tandfonline.comnsf.org This mixture of multiple pharmacologically active compounds in a single product presents a significant challenge for researchers. The safety and pharmacological interactions of these specific stimulant cocktails have not been studied in humans, making it difficult to predict their collective effect. tandfonline.comnih.gov

Research into supplements labeled as containing this compound has identified several other prohibited stimulants. The quantities of these compounds were found to vary significantly between products. The stimulants detected and their quantitative ranges per recommended serving are detailed in the table below.

Compound NameDetected Quantity Range (per serving)
This compound2.7 mg to 17 mg
Phenpromethamine (Vonedrine)1.3 mg to 20 mg
Beta-methylphenylethylamine (BMPEA)5.7 mg to 92 mg
Octodrine18 mg to 73 mg
Oxilofrine18 mg to 55 mg
Higenamine48 mg
1,3-Dimethylamylamine (1,3-DMAA)17 mg
1,3-Dimethylbutylamine (1,3-DMBA)1.8 mg to 6.6 mg
1,4-Dimethylamylamine (1,4-DMAA)5.3 mg

Data sourced from a 2021 study published in Clinical Toxicology. researchgate.nettandfonline.comnih.gov

Development of Robust Analytical Methods for Regulatory Compliance Research

The clandestine inclusion of compounds like this compound in consumer products necessitates the development and application of highly accurate and sensitive analytical methods for regulatory surveillance and compliance. The identification of this compound and its accompanying stimulants in dietary supplements was accomplished through the use of advanced analytical chemistry techniques. tandfonline.comnih.gov These methods are crucial for regulatory bodies to identify adulterated products and enforce regulations.

The primary analytical approach involves liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). rcpath.org This methodology is the preferred choice for detecting novel or unexpected substances because it provides a high degree of specificity by measuring the accurate mass of compounds. rcpath.org In the key research identifying this compound in supplements, several specialized variations of this technology were employed by different international laboratories. tandfonline.comnih.gov

These robust methods allow for both qualitative identification (confirming the presence of a specific compound) and quantitative analysis (measuring the amount of the compound). The development of such validated screening methods is essential for routine analysis and for providing the evidence needed for regulatory action. nih.govmdpi.com

The table below summarizes the analytical methods used by collaborating institutions to detect this compound and other stimulants in supplements.

Analytical MethodAbbreviationInstitution(s)Purpose
Ultra-High-Performance Liquid Chromatography Quadrupole-Orbitrap Mass SpectrometryUHPLC-Orbitrap MSNSF International, SciensanoQualitative and Quantitative Analysis
Ultra-High-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass SpectrometryUHPLC-QTOF-MSNational Institute for Public Health and the Environment (RIVM)Qualitative and Quantitative Analysis

Information based on methodologies described in the 2021 Clinical Toxicology study. tandfonline.comnih.gov

Interdisciplinary Approaches in Regulatory Science for this compound

The challenge posed by this compound is a clear illustration of the need for interdisciplinary approaches in modern regulatory science. The issue extends beyond simple chemical identification and requires a coordinated effort from multiple fields to protect public health. rcpath.org The phenomenon of novel psychoactive substances (NPS) appearing in consumer products is driven by globalization and the internet, creating complex challenges for detection, monitoring, and public health response. novelpsychoactivesubstances.org

The successful investigation of this compound in supplements involved a collaboration between:

Academic Researchers: Scientists at institutions like Harvard Medical School initiated research to investigate the presence and quantity of these experimental stimulants. nsf.org

Independent Testing Organizations: Non-governmental bodies such as NSF International provided the analytical testing infrastructure and expertise to conduct detailed chemical analyses. tandfonline.comnsf.org

National Public Health Institutes: Governmental agencies from other countries, including the Netherland's RIVM and Belgium's Sciensano, participated in the analysis, highlighting the international dimension of the problem. nsf.orgnih.gov

This collaborative model is essential for effective regulatory science. It allows for the pooling of resources and expertise, from academic inquiry and advanced analytical chemistry to public health surveillance. nih.gov However, a significant challenge remains in translating these scientific findings into timely regulatory action. nutraceuticalsworld.com Even when a substance like this compound is identified by scientists as being illicitly included in products, there can be delays in issuing public warnings or removing the products from the marketplace. nutraceuticalsworld.comwashingtondcinjurylawyers.com

Addressing the complex issues surrounding emerging compounds like this compound requires a robust framework that integrates chemistry, pharmacology, public health, and regulatory policy. wisc.edunih.gov This ensures that scientific evidence can be effectively used to inform and execute regulatory decisions to protect consumers.

Future Research Directions and Unanswered Questions for Deterenol

Advanced Elucidation of Deterenol's Specific Receptor-Subtype Selectivity and Biased Agonism

While this compound is known to be a non-selective beta-adrenergic receptor (β-AR) agonist, stimulating both β1 and β2 receptors, a more detailed understanding of its precise affinity and efficacy at each subtype is needed. smolecule.com Research indicates it increases tension in isolated guinea pig atria and trachea, which express β-ARs, but has no effect on rabbit aortic strips expressing alpha-adrenergic receptors (α-ARs), suggesting selectivity for beta receptors over alpha. smolecule.com However, the nuances of its interaction with different beta-receptor subtypes and the potential for biased agonism remain areas requiring advanced investigation. Biased agonism, where a ligand differentially activates downstream signaling pathways depending on the receptor conformation it stabilizes, could have significant implications for understanding the specific cellular responses elicited by this compound. Experimental designs employing techniques such as Bioluminescence Resonance Energy Transfer (BRET) assays could be optimal for measuring G protein versus β-arrestin signaling bias. Comparing this compound's ligand efficacy using operational model fitting relative to known unbiased agonists and validating findings with CRISPR-edited receptor mutants could further elucidate its biased agonism profile.

Investigation of Downstream Signaling Cascades and Genomic Effects in Cellular Models

The activation of beta-adrenergic receptors by this compound triggers downstream signaling cascades that influence various physiological functions. smolecule.com While it is known that these cascades affect cardiovascular and respiratory functions, a detailed mapping of the specific intracellular pathways activated by this compound, beyond the initial receptor binding, is crucial. smolecule.com This includes a thorough investigation of the involvement of adenylyl cyclase, protein kinase A (PKA), and other downstream effectors. Furthermore, research into the genomic effects of this compound exposure in cellular models is warranted. Understanding how this compound influences gene expression could reveal long-term cellular adaptations and provide insights into its potential impact on various cellular processes. Studies could explore changes in mRNA and protein levels of genes involved in adrenergic signaling, metabolic pathways, and cellular growth or stress responses following acute and chronic this compound exposure in various cell types.

Development of Novel Analytical Strategies for Metabolomic and Proteomic Profiling Related to this compound

Comprehensive metabolomic and proteomic profiling can provide a global view of the biochemical changes induced by this compound. While some research has touched upon the metabolism of this compound, more advanced analytical strategies are needed for a complete understanding of its metabolic fate and the identification of all its metabolites. d-nb.info Techniques such as ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution/high-accuracy tandem mass spectrometry have been used to detect this compound and its conjugates in biological samples, but further development is needed to identify a wider range of potential metabolites and understand their biological activities. d-nb.infonih.gov Similarly, proteomic analysis could identify proteins whose expression or modification is altered by this compound exposure, shedding light on the cellular pathways affected. Novel analytical workflows, potentially involving advanced mass spectrometry techniques and sophisticated bioinformatics tools, are necessary to conduct comprehensive metabolomic and proteomic studies related to this compound.

Comparative Research on this compound's Pharmacological Profile with Newly Emerging Sympathomimetics

This compound belongs to a class of synthetic stimulants and beta-agonists, and its presence in supplements alongside other stimulants highlights the need for comparative pharmacological research. nutraceuticalsworld.comresearchgate.net Comparing this compound's receptor binding profile, signaling pathway activation, and cellular effects with those of other newly emerging sympathomimetics found in similar products is essential. researchgate.netmedpagetoday.com This comparative approach can help identify potential synergistic or antagonistic interactions when this compound is present in mixtures, as has been observed in some supplement analyses. nutraceuticalsworld.comresearchgate.netmedpagetoday.com Such studies could utilize in vitro assays to compare the potency and efficacy of different stimulants at various adrenergic receptor subtypes and other potential targets, as well as cellular assays to assess their combined effects on relevant biological processes. nih.gov

Mechanistic Studies on Potential Long-Term Cellular Adaptations to this compound Exposure in In Vitro Systems

The potential for long-term cellular adaptations following chronic exposure to this compound is an important area for future research. While studies have examined acute effects, the impact of prolonged exposure on cellular function, receptor sensitivity, and signaling pathway regulation in in vitro systems is not well-understood. the-scientist.commdpi.com Research could investigate phenomena such as receptor desensitization, changes in protein expression levels, and alterations in cellular metabolism or growth in response to chronic this compound stimulation. frontiersin.orgfrontiersin.orgpaulogentil.com Mechanistic studies employing techniques like gene expression analysis, protein analysis, and functional assays in cultured cells exposed to this compound over extended periods are necessary to explore these potential long-term adaptations. xiahepublishing.com

Q & A

Q. What experimental models are most appropriate for investigating Deterenol’s beta-adrenoceptor agonist activity?

To study this compound’s pharmacological mechanisms, researchers should employ a combination of in vitro and in vivo models. For in vitro assays, use receptor-binding studies (e.g., radioligand displacement assays) on isolated beta-adrenergic receptors to quantify affinity (Kd) and efficacy (EC50) . For in vivo models, rodents are commonly used, with dosing adjusted by body weight (e.g., 10 mg/kg in mice) and formulations prepared using solvents like 5% DMSO + 30% PEG300 to ensure solubility . Cardiac output monitoring via telemetry or echocardiography can assess hemodynamic effects .

Q. How should researchers design a dose-response study for this compound in preclinical models?

A robust dose-response study requires:

  • Dose range : Start with subtherapeutic doses (e.g., 1–20 mg/kg) based on prior toxicity data .
  • Control groups : Include vehicle-only and positive controls (e.g., isoproterenol for beta-agonist comparisons).
  • Endpoint selection : Quantify heart rate changes, cAMP levels, or contractility metrics.
  • Statistical power : Use ≥6 animals per group to account for biological variability and apply ANOVA with post-hoc Tukey tests .

Q. What methodologies are critical for assessing this compound’s safety in preclinical studies?

Safety protocols should include:

  • Acute toxicity assays : Monitor vital signs (e.g., ECG for arrhythmias) for 24–72 hours post-administration .
  • Histopathological analysis : Examine cardiac tissue for necrosis or inflammation.
  • Biochemical markers : Measure plasma troponin levels to detect myocardial injury .
  • Ethical compliance : Adhere to institutional animal care guidelines, including humane endpoints and anesthesia protocols .

Q. How can researchers optimize data collection and organization in this compound studies?

  • Data standardization : Use electronic lab notebooks (ELNs) to record raw data (e.g., hemodynamic measurements) with timestamps.
  • Metadata tagging : Label datasets by experiment type (e.g., "dose-response," "toxicity") for efficient retrieval.
  • Quality control : Implement double-data entry or automated validation scripts to minimize transcription errors .

Q. What statistical approaches are suitable for analyzing this compound’s hemodynamic effects?

  • Time-series analysis : Apply mixed-effects models to account for repeated measurements in longitudinal studies.
  • Dose-response curves : Use nonlinear regression (e.g., sigmoidal curves) to estimate ED50 values.
  • Outlier detection : Employ Grubbs’ test or robust regression to identify anomalous data points .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data for this compound across studies?

Contradictions may arise from variability in experimental conditions (e.g., solvent formulations, species differences). To address this:

  • Systematic review : Conduct a meta-analysis of existing studies, stratifying by model type (e.g., in vitro vs. in vivo) and dosing protocols .
  • Replication studies : Reproduce key experiments under standardized conditions, documenting solvent purity and ambient temperature .
  • Sensitivity analysis : Test whether small changes in assay parameters (e.g., pH, temperature) significantly alter outcomes .

Q. What strategies are effective for extrapolating this compound’s effects from animal models to human physiology?

  • Allometric scaling : Adjust doses based on body surface area (e.g., human equivalent dose = animal dose × (human weight/animal weight)^0.33) .
  • Organ-on-chip models : Use human cardiomyocyte cultures to assess cardiac responses in a controlled microenvironment .
  • PK/PD modeling : Integrate pharmacokinetic data (e.g., half-life, clearance) with pharmacodynamic endpoints to predict human efficacy .

Q. What ethical considerations are paramount when studying this compound, given its adverse event profile?

  • Human subjects : Avoid clinical trials until robust preclinical safety data are available, as this compound is banned in most countries due to cardiac risks .
  • Institutional Review Board (IRB) compliance : Submit detailed risk-benefit analyses and informed consent protocols if human cell lines are used .
  • Transparency : Disclose all adverse events in publications, even if statistically nonsignificant .

Q. How can researchers validate this compound’s molecular targets in complex biological systems?

  • Knockout models : Use CRISPR/Cas9 to delete beta-adrenoceptor genes in cell lines and assess this compound’s residual activity .
  • Competitive binding assays : Co-administer selective antagonists (e.g., propranolol for beta-1 receptors) to confirm target specificity .
  • Omics integration : Combine transcriptomic and proteomic data to identify off-target pathways affected by this compound .

Q. What advanced methodologies can elucidate this compound’s long-term effects on cardiac tissue?

  • Longitudinal imaging : Employ cardiac MRI or PET scans in chronic dosing models to track structural changes (e.g., fibrosis) .
  • Senescence markers : Quantify p16 or p21 expression in cardiac fibroblasts to assess cellular aging post-exposure .
  • Multi-omics analysis : Integrate metabolomic (e.g., lactate levels) and epigenomic (e.g., DNA methylation) data to map mechanistic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.